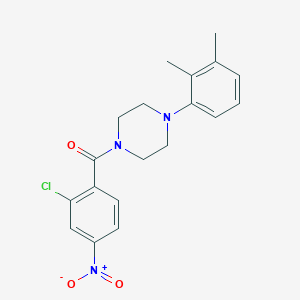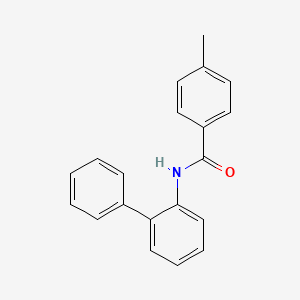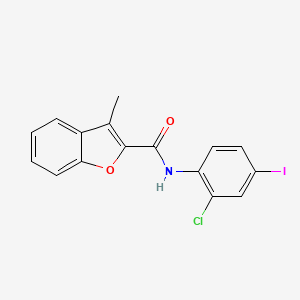
2-(4-bromophenyl)-4-phenyl-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-4-phenyl-1(2H)-phthalazinone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BP-1 or 4-Benzoylphenyl 4-bromophenyl ketone and has a molecular formula of C20H13BrN2O.
Mécanisme D'action
The mechanism of action of BP-1 is not fully understood. However, it is believed to act as a photo-initiator in some reactions. BP-1 absorbs light in the ultraviolet (UV) range and undergoes a photochemical reaction that generates free radicals. These free radicals can initiate various reactions such as polymerization and cross-linking.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BP-1. However, it has been found to be non-toxic and non-carcinogenic in various in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
BP-1 has several advantages for use in laboratory experiments. It is easy to synthesize, has good stability, and is readily available. BP-1 is also non-toxic and non-carcinogenic, making it a safe compound to handle. However, one limitation of BP-1 is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the study of BP-1. One area of research is the development of new synthetic routes for BP-1 that are more efficient and environmentally friendly. Another area of research is the exploration of BP-1's potential applications in the field of photopolymerization and photo-crosslinking. Additionally, BP-1's potential as a photo-initiator in biological systems is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-4-phenyl-1(2H)-phthalazinone is typically achieved through a reaction between 4-bromobenzophenone and benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
BP-1 has been studied for its potential applications in various scientific fields such as organic synthesis, material science, and medicinal chemistry. It has been found to be an effective catalyst in organic reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction. BP-1 has also been used as a building block in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-4-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-15-10-12-16(13-11-15)23-20(24)18-9-5-4-8-17(18)19(22-23)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHIXVNLGVKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-3-[2-(3-hydroxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6044222.png)


![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)
![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)

![2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)


![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)